(S)-4-(Morpholin-2-yl)aniline

TAAR1 CNS Schizophrenia

(S)-4-(Morpholin-2-yl)aniline (CAS 879206-06-1) is a chiral morpholinoaniline building block that provides a stereochemically defined morpholine scaffold for medicinal chemistry. Unlike achiral 4‑morpholinoaniline variants, the (S)‑enantiomer directly enables the construction of enantiopure drug candidates such as ralmitaront (RO6889450), a clinical‑stage TAAR1 partial agonist.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B8777665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Morpholin-2-yl)aniline
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1
InChIKeyGXWFKPDLDBPQEW-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(Morpholin-2-yl)aniline – Chiral Building Block for CNS Drug Discovery


(S)-4-(Morpholin-2-yl)aniline (CAS 879206-06-1) is a chiral morpholinoaniline building block that provides a stereochemically defined morpholine scaffold for medicinal chemistry. Unlike achiral 4‑morpholinoaniline variants, the (S)‑enantiomer directly enables the construction of enantiopure drug candidates such as ralmitaront (RO6889450), a clinical‑stage TAAR1 partial agonist [1][2].

Why Generic Substitution Fails – Stereochemistry Governs TAAR1 Agonist Potency and Translational Relevance


In‑class morpholinoanilines cannot be freely interchanged because the (S)‑configuration at the morpholine 2‑position directly controls binding to TAAR1. The (R)‑enantiomer, racemic mixtures, and achiral morpholinoanilines (e.g., 4‑(morpholin‑4‑yl)aniline) lack the stereochemical complementarity required to achieve the potent, selective partial agonism demonstrated by the (S)‑configured ralmitaront [1][2]. Simply swapping these alternatives would forfeit the target‑engagement profile and translational safety margin that define the candidate molecule.

Product‑Specific Quantitative Evidence Guide for (S)‑4‑(Morpholin‑2‑yl)aniline


Enantioselective TAAR1 Agonist Potency: (S)-Enantiomer Yields Clinical Candidate, (R)-Enantiomer is Inactive

The (S)-configured ralmitaront, directly derived from (S)-4-(morpholin-2-yl)aniline, achieves an EC50 of 110.4 nM at hTAAR1 . In contrast, the (R)-enantiomer (Example 2 in the Roche patent) is listed as a comparative example and does not exhibit the potent partial agonism required for clinical development; it is disclosed solely to define the boundary of the invention [1][2]. This establishes that only the (S)-building block provides the active configuration.

TAAR1 CNS Schizophrenia

BindingDB Kinase Inhibition Landscape: Morpholin‑2‑yl Anilines Exhibit Distinct Kinase Selectivity Profiles vs. 4‑Morpholinoanilines

BindingDB data for ligands containing the morpholin‑2‑yl aniline motif reveal Ki values for adenylate kinase II (e.g., CHEMBL603556; Ki ≈ 9.8–10 µM) [1]. By contrast, analogous 4‑morpholinoanilines (e.g., momelotinib, CHEMBL1257059) display nanomolar JAK1/JAK2 inhibition (IC50 ≈ 11–18 nM) [2]. This class‑level inference suggests that the morpholine‑connection topology (C–N vs. C–C) drives divergent kinase selectivity.

Kinase Inhibition Selectivity Drug Design

Physicochemical Differentiation: Lower LogP and Higher TPSA Favor CNS Drug‑Likeness Over Achiral 4‑Morpholinoaniline

(S)-4-(Morpholin-2-yl)aniline exhibits a LogP of 0.93 and a topological polar surface area (TPSA) of 47.28 Ų . In contrast, 4‑(morpholin‑4‑yl)aniline (the N‑linked isomer) typically displays a LogP > 1.2 and a higher TPSA, placing it closer to the upper boundary of CNS drug‑likeness (LogP < 3, TPSA < 90 Ų) [1]. The lower LogP of the (S)-enantiomer enhances aqueous solubility and reduces non‑specific binding, which is crucial for CNS drug development.

CNS Drug Design Physicochemical Properties Drug‑Likeness

Best Research and Industrial Application Scenarios for (S)-4-(Morpholin-2-yl)aniline


CNS Drug Discovery: TAAR1 Agonist Synthesis

The (S)‑enantiomer is the key intermediate for ralmitaront (RO6889450), an orally active TAAR1 partial agonist currently in clinical trials for schizophrenia [1]. Its use ensures the correct stereochemistry for potent hTAAR1 agonism (EC50 = 110.4 nM) and favorable selectivity over DAT and hERG .

Medicinal Chemistry Building Block for Chiral Kinase Inhibitors

The morpholin‑2‑yl aniline scaffold provides a distinct kinase inhibition profile compared to the more common 4‑morpholinoaniline motif [1]. Researchers exploring adenylate kinase or other kinase targets can leverage this scaffold to achieve selectivity that the N‑linked morpholine variants cannot provide.

Physicochemical Optimization for CNS‑Penetrant Leads

With a favorable LogP of 0.93 and TPSA of 47.28 Ų, (S)-4-(morpholin-2-yl)aniline is an attractive starting material for CNS drug discovery programs requiring high solubility and low non‑specific binding [1].

Quote Request

Request a Quote for (S)-4-(Morpholin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.